molecular formula C20H18Cl2N2O4 B11648464 methyl N-[(2,4-dichlorophenoxy)acetyl]tryptophanate

methyl N-[(2,4-dichlorophenoxy)acetyl]tryptophanate

Cat. No.: B11648464
M. Wt: 421.3 g/mol
InChI Key: UOFFMXOFBLMMIF-UHFFFAOYSA-N
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Description

Methyl N-[(2,4-dichlorophenoxy)acetyl]tryptophanate is an organic compound with the molecular formula C20H18Cl2N2O4 It is a derivative of tryptophan, an essential amino acid, and contains a dichlorophenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(2,4-dichlorophenoxy)acetyl]tryptophanate typically involves the acylation of tryptophan with 2,4-dichlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(2,4-dichlorophenoxy)acetyl]tryptophanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the tryptophan moiety.

    Reduction: Reduced forms of the dichlorophenoxyacetyl group.

    Substitution: Substituted derivatives at the dichlorophenoxy group.

Scientific Research Applications

Methyl N-[(2,4-dichlorophenoxy)acetyl]tryptophanate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl N-[(2,4-dichlorophenoxy)acetyl]tryptophanate involves its interaction with specific molecular targets, such as enzymes and receptors. The dichlorophenoxyacetyl group is known to mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various effects, including inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-acetyl-L-tryptophanate: A similar compound with an acetyl group instead of a dichlorophenoxyacetyl group.

    2,4-Dichlorophenoxyacetic acid: A related compound used as a herbicide.

Uniqueness

Methyl N-[(2,4-dichlorophenoxy)acetyl]tryptophanate is unique due to the presence of both the tryptophan and dichlorophenoxyacetyl moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H18Cl2N2O4

Molecular Weight

421.3 g/mol

IUPAC Name

methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C20H18Cl2N2O4/c1-27-20(26)17(8-12-10-23-16-5-3-2-4-14(12)16)24-19(25)11-28-18-7-6-13(21)9-15(18)22/h2-7,9-10,17,23H,8,11H2,1H3,(H,24,25)

InChI Key

UOFFMXOFBLMMIF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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